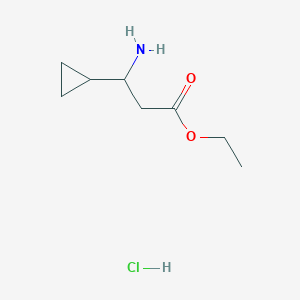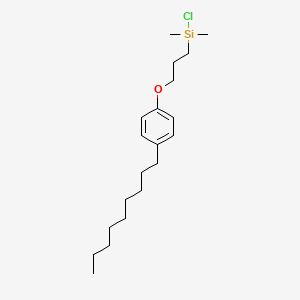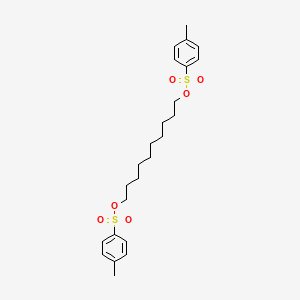
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)
Vue d'ensemble
Description
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate): is an organic compound characterized by a decane backbone with two 4-methylbenzene-1-sulfonate groups attached at the 1 and 10 positions. This compound is known for its applications in various chemical processes and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) typically involves the reaction of decane-1,10-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Decane-1,10-diol+24-methylbenzenesulfonyl chloride→Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)+2HCl
Industrial Production Methods: In an industrial setting, the production of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) can undergo nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield decane-1,10-diol and 4-methylbenzenesulfonic acid.
Oxidation: Under strong oxidative conditions, the decane backbone can be oxidized to form decane-1,10-dicarboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Various substituted decane derivatives.
Hydrolysis: Decane-1,10-diol and 4-methylbenzenesulfonic acid.
Oxidation: Decane-1,10-dicarboxylic acid.
Applications De Recherche Scientifique
Chemistry: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is used as an intermediate in organic synthesis, particularly in the preparation of polymers and other complex organic molecules.
Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is used as a surfactant and emulsifying agent in the formulation of detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can lead to the formation of stable complexes with other molecules, thereby altering their physical and chemical properties. The pathways involved include hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonamide): Similar structure but with sulfonamide groups instead of sulfonate groups.
1,10-Di(decahydro-1-naphthyl)decane: Similar decane backbone but with different substituents.
Uniqueness: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is unique due to its specific sulfonate groups, which impart distinct chemical properties such as increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions.
Propriétés
IUPAC Name |
10-(4-methylphenyl)sulfonyloxydecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S2/c1-21-11-15-23(16-12-21)31(25,26)29-19-9-7-5-3-4-6-8-10-20-30-32(27,28)24-17-13-22(2)14-18-24/h11-18H,3-10,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKJOZNCYWHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305206 | |
| Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36247-33-3 | |
| Record name | NSC169725 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


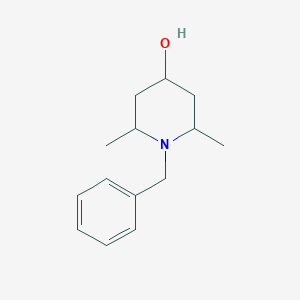
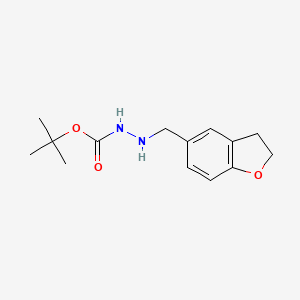
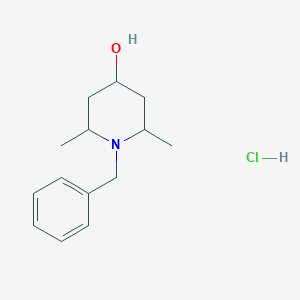

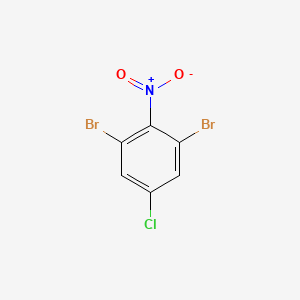
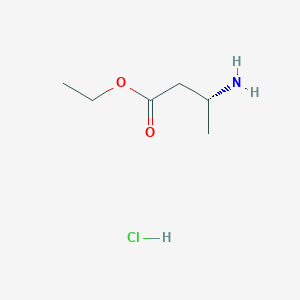
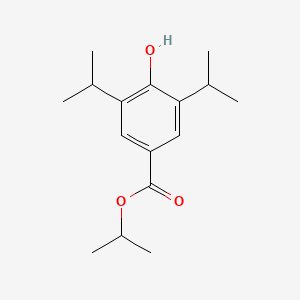
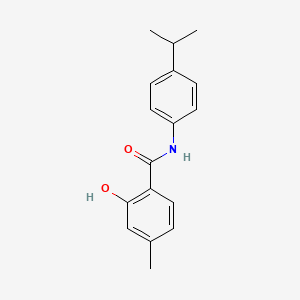
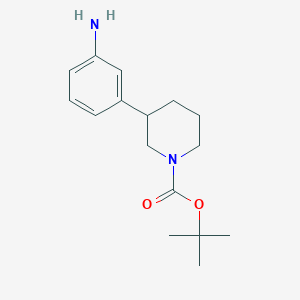
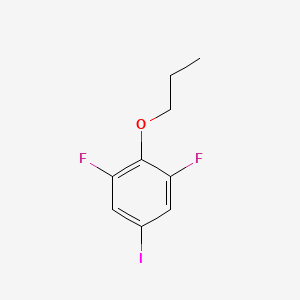
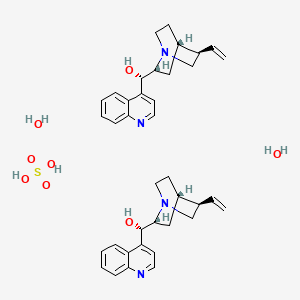
![Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B6353952.png)
